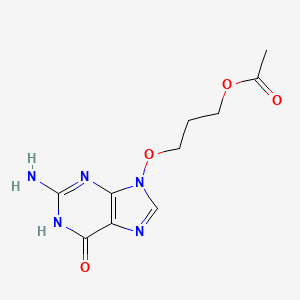
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate: is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6H-Purin-6-one.
Functionalization: The purine derivative undergoes a series of functionalization reactions to introduce the amino group at the 2-position and the acetyloxypropoxy group at the 9-position.
Acetylation: The final step involves acetylation to introduce the acetyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, resulting in the formation of reduced purine derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic applications, such as antiviral or anticancer agents.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The acetyloxypropoxy group may enhance its binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
- 6H-Purin-6-one, 2-amino-9-(2,3-dihydroxypropoxy)-1,9-dihydro-
- 6H-Purin-6-one, 2-amino-9-(2,3-dimethoxypropoxy)-1,9-dihydro-
Comparison:
- Structural Differences: The primary difference lies in the substituents at the 9-position. While 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate has an acetyloxypropoxy group, the similar compounds have dihydroxypropoxy or dimethoxypropoxy groups.
- Chemical Properties: These structural differences lead to variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The presence of different functional groups can also affect the compound’s biological activity, including its binding affinity to molecular targets and its overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
114778-61-9 |
|---|---|
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
3-[(2-amino-6-oxo-1H-purin-9-yl)oxy]propyl acetate |
InChI |
InChI=1S/C10H13N5O4/c1-6(16)18-3-2-4-19-15-5-12-7-8(15)13-10(11)14-9(7)17/h5H,2-4H2,1H3,(H3,11,13,14,17) |
InChI-Schlüssel |
ACLNDNSSROFMMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCON1C=NC2=C1N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













